Highest STING Affinity Among Fluorescent CDNs
In a direct comparison of four fluorescein-labeled cyclic dinucleotide probes for human STING (hSTING) binding, 2'-Fluo-AHC-c-di-GMP (F-c-di-GMP) demonstrated the highest affinity with a Kd of 3.45 ± 0.48 μM. This represents a 8.6-fold higher affinity than F-c-di-AMP (Kd = 29.8 ± 6.3 μM) [1].
| Evidence Dimension | Dissociation constant (Kd) for binding to recombinant human STING |
|---|---|
| Target Compound Data | Kd = 3.45 ± 0.48 μM |
| Comparator Or Baseline | F-c-di-AMP: Kd = 29.8 ± 6.3 μM; F-cGAMP-A and F-cGAMP-B also evaluated but with lower signal ranges or altered emission properties |
| Quantified Difference | 8.6-fold higher affinity for 2'-Fluo-AHC-c-di-GMP vs F-c-di-AMP |
| Conditions | Fluorescence polarization assay; 50 nM probe titrated with varying hSTING concentrations in PBS, 5 min incubation, 384-well plate, excitation 480 nm, emission 510-600 nm |
Why This Matters
Superior STING binding affinity among fluorescent CDN probes ensures robust signal and sensitivity in FP-based displacement assays, enabling reliable detection of unlabeled CDNs or enzyme activities.
- [1] Nakayama, S., Kelsey, I., Wang, J., Roelofs, K., Stefane, B., Luo, Y., Lee, V. T., & Sintim, H. O. (2020). A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes. RSC Chemical Biology, 2(1), 206–214. View Source
